molecular formula C13H17O4P B14902739 (E)-Diethyl (3-oxo-3-phenylprop-1-en-1-yl)phosphonate

(E)-Diethyl (3-oxo-3-phenylprop-1-en-1-yl)phosphonate

Cat. No.: B14902739
M. Wt: 268.24 g/mol
InChI Key: GJUALVBBXKGMHZ-ZHACJKMWSA-N
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Description

Diethyl (E)-(3-oxo-3-phenylprop-1-en-1-yl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a conjugated enone system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (E)-(3-oxo-3-phenylprop-1-en-1-yl)phosphonate typically involves the Michael addition of diethyl phosphite to an α,β-unsaturated carbonyl compound, such as chalcone. The reaction is usually catalyzed by a base, such as triethylamine or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), and proceeds under mild conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and selectivity. The reaction conditions are carefully controlled to ensure the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

Diethyl (E)-(3-oxo-3-phenylprop-1-en-1-yl)phosphonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl (E)-(3-oxo-3-phenylprop-1-en-1-yl)phosphonate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organophosphorus compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to mimic phosphate esters.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for antiviral and anticancer agents.

    Industry: Utilized in the production of flame retardants and plasticizers

Mechanism of Action

The mechanism of action of diethyl (E)-(3-oxo-3-phenylprop-1-en-1-yl)phosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and enzymes, inhibiting their activity. The conjugated enone system also allows for interactions with nucleophiles, making it a versatile compound in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl (E)-(3-oxo-3-phenylprop-1-en-1-yl)phosphonate is unique due to its conjugated enone system, which provides additional reactivity and potential for diverse applications compared to simpler phosphonates. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in both research and industrial settings .

Properties

Molecular Formula

C13H17O4P

Molecular Weight

268.24 g/mol

IUPAC Name

(E)-3-diethoxyphosphoryl-1-phenylprop-2-en-1-one

InChI

InChI=1S/C13H17O4P/c1-3-16-18(15,17-4-2)11-10-13(14)12-8-6-5-7-9-12/h5-11H,3-4H2,1-2H3/b11-10+

InChI Key

GJUALVBBXKGMHZ-ZHACJKMWSA-N

Isomeric SMILES

CCOP(=O)(/C=C/C(=O)C1=CC=CC=C1)OCC

Canonical SMILES

CCOP(=O)(C=CC(=O)C1=CC=CC=C1)OCC

Origin of Product

United States

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